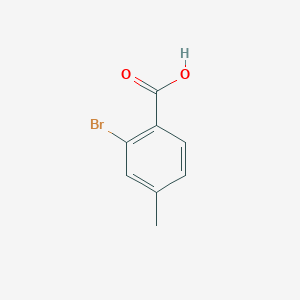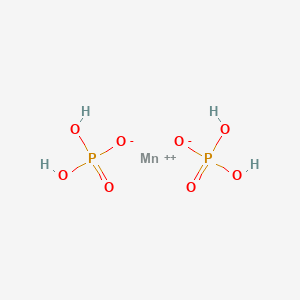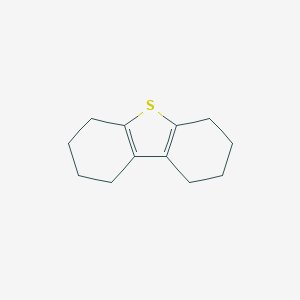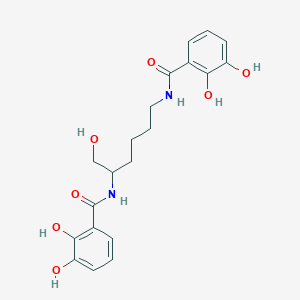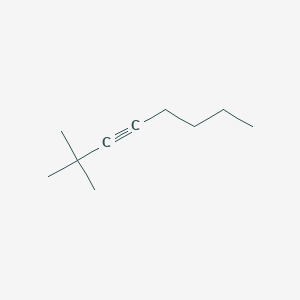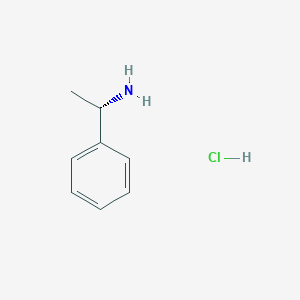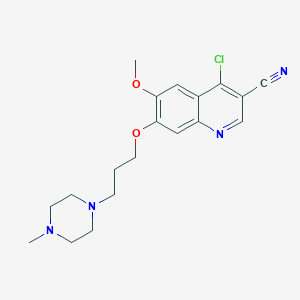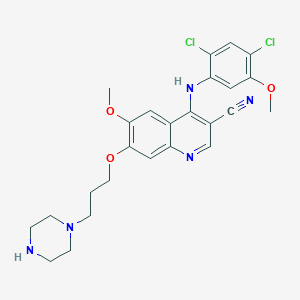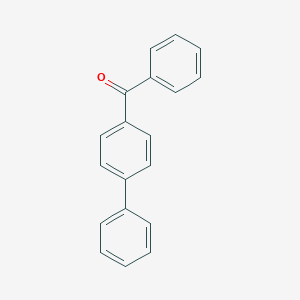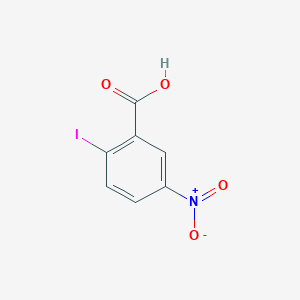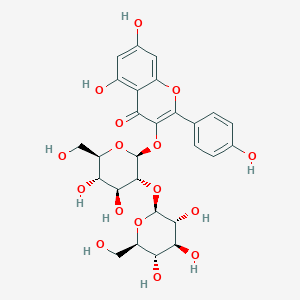
Sophoraflavonoloside
説明
Sophoraflavonoloside is a chemical compound . It is also known as a flavonoid glycoside .
Synthesis Analysis
Sophoraflavonoloside was isolated from the seeds of Sophora japonica . It was also found in the leaves of Ficus pumila and Crocus sativus L .
Molecular Structure Analysis
The molecular formula of Sophoraflavonoloside is C27H30O16 .
Chemical Reactions Analysis
Sophoraflavonoloside is one of the seven metabolites isolated from the seeds of Sophora japonica . It is involved in various chemical reactions, particularly those related to its anti-osteoporotic properties .
Physical And Chemical Properties Analysis
Sophoraflavonoloside has a molecular weight of 610.518 Da . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .
科学的研究の応用
Wound Healing
Sophoraflavonoloside has been studied for its potential in wound healing . Research indicates that it can interact with enzymes like MMP-8, which play a role in the wound healing process. The compound has shown promising results in in vivo studies, supported by histopathological examinations and biomarker evaluations .
Antimicrobial Activity
Kaempferol 3-O-sophoroside exhibits antimicrobial properties , including antibacterial, antifungal, and antiprotozoal activities. This makes it a candidate for developing new treatments, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Effects
Studies have demonstrated the anti-inflammatory effects of Kaempferol 3-O-sophoroside in human endothelial cells. It may inhibit the activation of NF-κB expression and production of TNF-α, suggesting its potential as a therapy for vascular inflammatory diseases .
Modulation of Depressive-like Behaviors
This compound has been linked to the modulation of depressive-like behaviors in animal models. It appears to activate AMPK, which is a potential therapeutic target for depression .
Phytoestrogenic Properties
Sophora japonica, which contains Sophoraflavonoloside, has been used to develop phytoestrogenic functional foods. These foods leverage the phytochemical properties of the compound, which may have various health benefits .
Gastrointestinal Protection
Kaempferol 3-O-sophoroside has been used in traditional medicine to treat gastrointestinal diseases. It has been tested as a preventive treatment on gastric lesions in animal models, showing potential protective effects .
作用機序
Target of Action
Sophoraflavonoloside primarily targets Acetylcholinesterase (AChE) and Matrix Metalloproteinase-8 (MMP-8) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . MMP-8 is an enzyme that breaks down extracellular matrix, playing a crucial role in cell migration and tissue remodeling .
Mode of Action
Sophoraflavonoloside interacts with AChE and MMP-8 through specific molecular interactions. It binds to AChE, inhibiting its activity . This inhibition can provide palliative treatment for Alzheimer’s disease without generally affecting the progression of the disease . Sophoraflavonoloside also binds to MMP-8 through interactions with Asn85, Ala163, Glu198, and Ala206 .
Biochemical Pathways
The action of Sophoraflavonoloside affects several biochemical pathways. It is involved in the cholinergic neurotransmission pathway, where it inhibits AChE, leading to an increase in acetylcholine levels . This can help alleviate symptoms of Alzheimer’s disease, which is associated with reduced acetylcholine levels . Additionally, Sophoraflavonoloside is involved in the regulation of the extracellular matrix by inhibiting MMP-8 .
Result of Action
The inhibition of AChE by Sophoraflavonoloside can lead to an increase in acetylcholine levels, providing palliative treatment for Alzheimer’s disease . Its interaction with MMP-8 suggests a potential role in modulating tissue remodeling processes . Furthermore, it has been shown to significantly increase the cellular activity of MC3T3-E1 cells, suggesting estrogen-like effects .
Action Environment
The action, efficacy, and stability of Sophoraflavonoloside can be influenced by various environmental factors. For instance, the presence of other compounds can have a synergistic effect on its action . .
特性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UJECXLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941769 | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoraflavonoloside | |
CAS RN |
19895-95-5, 30373-88-7 | |
| Record name | Kaempferol 3-O-sophoroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-sophoroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOPHORAFLAVONOLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Kaempferol 3-O-sophoroside has been shown to increase the cellular activity of rat osteoblast MC3T3-E1 cells, promoting cell proliferation, differentiation, and mineralization. [] These effects are significantly compromised by blocking the estrogen receptor signaling pathway with tamoxifen, suggesting that Kaempferol 3-O-sophoroside may act as an estrogen receptor agonist. [] Molecular docking studies further support the interaction between Kaempferol 3-O-sophoroside and the estrogen receptor. []
A: Research indicates that an acetone extract from saffron flowers, in which Kaempferol 3-O-sophoroside is a primary component, significantly enhanced wound closure in a scratch-wound assay using HaCaT cells compared to untreated controls. [] This suggests a potential role for Kaempferol 3-O-sophoroside in promoting wound healing, but further studies are needed to confirm its direct involvement.
A: While Kaempferol 3-O-sophoroside itself did not affect interleukin-8 (IL-8) secretion in TNF-α stimulated HaCaT cells, a saffron flower acetone extract rich in this compound inhibited TNF-α-induced IL-8 secretion comparably to hydrocortisone. [] Interestingly, the same extract increased IL-6 levels in TNF-α-treated cells. [] This suggests a complex interplay between Kaempferol 3-O-sophoroside and inflammatory pathways that warrants further investigation.
A: The molecular formula of Kaempferol 3-O-sophoroside is C27H30O16. [, ] Its molecular weight is 610.51 g/mol.
ANone: Various spectroscopic methods are employed to characterize Kaempferol 3-O-sophoroside, including:
- UV-Vis Spectroscopy: Provides information about the compound's absorption characteristics in the ultraviolet and visible light regions, which can be helpful for identification and quantification. [, , , , , , , , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation. [, , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and connectivity of atoms within the molecule, including 1H NMR and 13C NMR, which are essential for complete structural determination. [, , , , , , , , ]
A: Studies on Chinese cabbage (Brassica rapa L. subsp. chinensis) show that sun drying negatively impacts the levels of Kaempferol 3-O-sophoroside and related flavonoids compared to freeze drying or solar cabinet drying. [] This suggests that controlled drying methods, such as freeze drying or solar cabinet drying, may be preferable for preserving Kaempferol 3-O-sophoroside content in plant materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



